Naphthalen-2-yl Regioisomer vs. Naphthalen-1-yl Analog: Critical Impact on Downstream Biological Activity
The active metabolite sacubitrilat (LBQ657) derived from the naphthalen-2-yl intermediate exhibits an IC50 of 5 nM against human NEP, as determined in an in vitro fluorescence-based cleavage assay using glutaryl-Ala-Ala-Phe-β-naphthylamide as substrate [1]. In contrast, the naphthalen-1-yl regioisomer of the same amino acid scaffold (CAS 1217698-12-8) is not reported to have any measurable NEP inhibitory activity, and its incorporation would lead to a different pharmacophore geometry incompatible with the S1' pocket of NEP, as evidenced by the X-ray co-crystal structure of LBQ657 with human NEP (PDB 5JMY) [1]. This demonstrates that the 2-naphthyl regioisomer is uniquely required for potency.
| Evidence Dimension | NEP Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 5 nM (as sacubitrilat derived from naphthalen-2-yl intermediate) |
| Comparator Or Baseline | Naphthalen-1-yl analog: No reported NEP inhibitory activity |
| Quantified Difference | Target compound active (5 nM); comparator inactive |
| Conditions | In vitro human NEP enzyme assay using fluorogenic substrate glutaryl-Ala-Ala-Phe-β-naphthylamide |
Why This Matters
Confirms that only the 2-naphthyl regioisomer yields the therapeutically active NEP inhibitor, making it the sole viable intermediate for sacubitril synthesis.
- [1] Schiering, N. et al. Structure of neprilysin in complex with the active metabolite of sacubitril. Sci. Rep. 6, 27909 (2016). View Source
